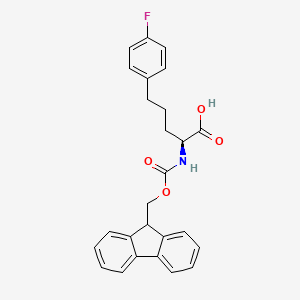
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a fluorine atom substituted on the phenyl ring. It is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of (2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like tetrahydrofuran (THF).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).
Coupling Reactions: The amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides, using reagents like HATU or DIC.
Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU or DIC in the presence of a base like DIPEA.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Deprotection: (2S)-2-amino-5-(4-fluorophenyl)pentanoic acid.
Coupling: Peptides or peptide derivatives.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
Chemistry
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that can be used in various assays and experiments.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules.
作用機序
The mechanism of action of Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.
類似化合物との比較
Similar Compounds
Fmoc-L-phenylalanine: Similar structure but lacks the fluorine atom on the phenyl ring.
Fmoc-L-tyrosine: Contains a hydroxyl group on the phenyl ring instead of a fluorine atom.
Fmoc-L-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can influence the compound’s reactivity and interactions, making it valuable in specific applications where fluorine’s electronic effects are desired.
特性
分子式 |
C26H24FNO4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24FNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChIキー |
KJWRTDHHQGWIHO-DEOSSOPVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12506499.png)
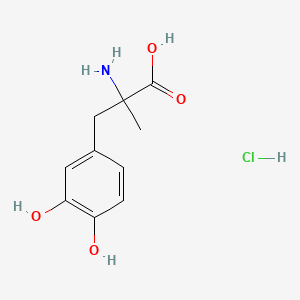


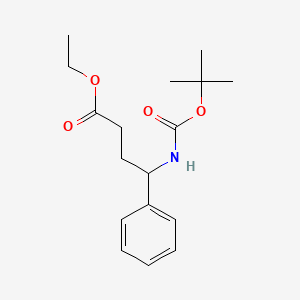

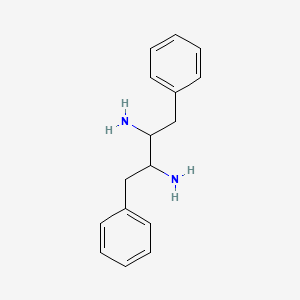
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)
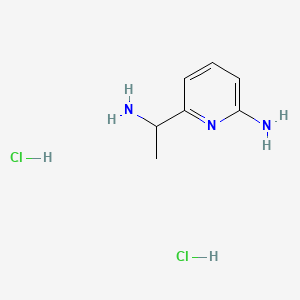
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)

![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)

